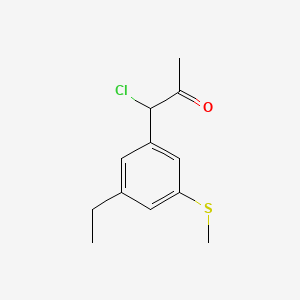

1-Chloro-1-(3-ethyl-5-(methylthio)phenyl)propan-2-one

Description

1-Chloro-1-(3-ethyl-5-(methylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring substituted with an ethyl group at the 3-position and a methylthio (-SMe) group at the 5-position. The central carbonyl group is adjacent to a chlorine atom, making it a reactive intermediate in organic synthesis. The ethyl and methylthio substituents impart steric bulk and moderate electron-donating effects, influencing its reactivity and physicochemical properties compared to halogen- or fluorine-containing analogs .

Properties

Molecular Formula |

C12H15ClOS |

|---|---|

Molecular Weight |

242.77 g/mol |

IUPAC Name |

1-chloro-1-(3-ethyl-5-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15ClOS/c1-4-9-5-10(12(13)8(2)14)7-11(6-9)15-3/h5-7,12H,4H2,1-3H3 |

InChI Key |

PYIYSULLWSCVPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)SC)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Alkylation Routes

- The synthesis typically involves Friedel-Crafts acylation or alkylation reactions to introduce the propan-2-one moiety onto the substituted phenyl ring.

- For example, the preparation of 1-(3-ethyl-5-(methylthio)phenyl)propan-2-one involves alkylation of phenylpropanone derivatives using ethyl chloride in the presence of Lewis acid catalysts such as aluminum chloride to install the ethyl group on the aromatic ring.

- The methylthio group is introduced via nucleophilic substitution or by employing methylthiol-containing precursors.

Halogenation to Introduce the Chloro Substituent

- The chloro substituent at the 1-position of the propan-2-one can be introduced by halogenation of the corresponding ketone intermediate.

- This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to selectively chlorinate the alpha position of the ketone.

Base-Mediated [3 + 3] Cyclization Approach for Phenyl Substitution

- Advanced synthetic methods involve base-mediated [3 + 3] cyclization of α-aroyl ketene dithioacetals with ketones to construct meta-substituted phenols with methylthio groups.

- This method, developed recently, allows efficient synthesis of 3-aryl-5-methylthio-phenols, which can serve as precursors for further functionalization to obtain the target compound.

- The key reaction involves Michael addition of ketone enolate to ketene dithioacetal, followed by intramolecular cyclization and aromatization to furnish hydroxy-biaryls with methylthio substitution.

Reaction Conditions and Optimization

- Typical optimized conditions for the base-mediated cyclization include:

- Use of sodium hydride (NaH) as a strong base.

- Dimethylformamide (DMF) as solvent.

- Reaction temperature around 50 °C.

- Reaction times of 6–12 hours.

- Under these conditions, yields of 63–76% for various substituted phenols were achieved, demonstrating good tolerance to halide substituents and electron-donating groups.

Summary of Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts alkylation | Ethyl chloride, AlCl3 | Introduction of ethyl group at 3-position of phenyl ring |

| 2 | Introduction of methylthio group | Nucleophilic substitution or methylthiol precursors | Methylthio group at 5-position of phenyl ring |

| 3 | Acylation to form propan-2-one | Friedel-Crafts acylation or equivalent | Formation of 1-(3-ethyl-5-(methylthio)phenyl)propan-2-one |

| 4 | Alpha-chlorination | SOCl2 or PCl5 | Introduction of chloro substituent at 1-position of propan-2-one |

Detailed Experimental Data from Base-Mediated Cyclization (Relevant to Phenyl Substitution)

- The reaction of α-aroyl ketene dithioacetals with ketones in the presence of NaH in DMF at 50 °C yields substituted 3-hydroxy-5-methylthio phenols in good yields (63–76%).

- The reaction tolerates various substituents including halogens (F, Cl, Br), methoxy, methyl, and heteroaryl groups.

- The mechanism involves Michael addition, elimination of methylthio group, enolate formation, and intramolecular cyclization leading to aromatic phenol products.

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | DMF | 50 | 8 | 72 |

| 2 | NaH | DMSO | 50 | 8 | 64 |

| 3 | t-BuOK | DMF | 50 | 10 | 63 |

| 4 | NaOEt | DMF | 50 | 10 | 57 |

| 5 | NaH | THF | Reflux | 12 | 28 |

Research Findings and Notes

- The synthesis of meta-substituted phenols like 1-Chloro-1-(3-ethyl-5-(methylthio)phenyl)propan-2-one is challenging due to the difficulty in functionalizing the meta position on phenols.

- The base-mediated [3 + 3] cyclization provides a novel and efficient synthetic route to such compounds, overcoming limitations of electrophilic aromatic substitution and metal-catalyzed coupling.

- The presence of methylthio and chloro substituents influences the compound's reactivity and potential biological activity, making these synthetic methods valuable for medicinal chemistry research.

- Patents indicate that related arylpropionamide and arylacrylamide compounds with similar substitution patterns are of pharmaceutical interest as selective serine protease inhibitors, underscoring the importance of efficient preparative methods.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-ethyl-5-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

1-Chloro-1-(3-ethyl-5-(methylthio)phenyl)propan-2-one is an organic compound with a unique structure featuring a chloro group, an ethyl group, a methylthio group, and a phenyl ring. It has a molecular formula of and a molar mass of approximately 242.76 g/mol. This compound is of interest in organic synthesis and medicinal chemistry because the arrangement of its functional groups can influence its reactivity and biological activity.

Scientific Research Applications

1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one has potential therapeutic properties and has been studied for various applications:

- Potential therapeutic properties Research suggests it may have therapeutic properties.

- Organic synthesis It is used in the synthesis of other organic compounds.

- Medicinal chemistry The compound is used in medicinal chemistry research.

The precise mechanisms of action are still under investigation but likely involve interactions with specific biomolecular targets, leading to alterations in cellular processes.

Physicochemical properties

Reactivity

- Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Safety Information

As of the latest update on January 5, 2025, the Material Safety Data Sheet (MSDS) for this compound includes the following information :

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can form hydrogen bonds with biological molecules. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with enzymes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Chloro-1-(3-ethyl-5-(methylthio)phenyl)propan-2-one with structurally related compounds, highlighting differences in molecular features, synthesis, and properties:

Notes:

- Molecular Weight Calculation for Target Compound : Derived from formula C₁₂H₁₅ClOS (12C: 144, 15H: 15, Cl: 35.45, S: 32.07, O: 16 → Total: 241.52 g/mol).

- Synthesis : The target compound is hypothesized to follow Friedel-Crafts acylation, analogous to , where AlCl₃ catalyzes the reaction between chloropropionyl chloride and a substituted benzene derivative .

- Substituent Effects :

- Ethyl vs. Difluoromethoxy : The ethyl group (electron-donating) in the target compound contrasts with the difluoromethoxy group (electron-withdrawing) in ’s analog, leading to differences in aromatic electrophilicity and solubility .

- Methylthio vs. Hydrazin-ylidene : The methylthio group in the target offers moderate electron donation, while hydrazin-ylidene derivatives () enable hydrogen bonding, influencing crystallization behavior .

- Crystallography : Tools like SHELX () are critical for resolving crystal structures of analogs, revealing packing motifs and hydrogen-bonding interactions .

Research Findings and Trends

Synthetic Flexibility: Friedel-Crafts acylation remains a robust method for synthesizing chloro-propanone derivatives, though steric hindrance from ethyl/methylthio groups may necessitate optimized reaction conditions .

Electronic Effects : Substituents like trifluoromethyl () and difluoromethoxy () significantly alter electronic density, impacting reactivity in subsequent substitutions or coupling reactions .

Computational Analysis : Programs like Multiwfn () enable detailed electron density studies, which could predict reactive sites in the target compound .

Biological Activity

1-Chloro-1-(3-ethyl-5-(methylthio)phenyl)propan-2-one, with the CAS number 1806485-18-6, is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Molecular Formula : C₁₂H₁₅ClOS

Molecular Weight : 242.76 g/mol

Structure : The compound features a chloro group, a carbonyl group, and a methylthio substituent attached to a phenyl ring with an ethyl substituent. This unique arrangement influences its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition , cytotoxicity , and antimicrobial properties .

Enzyme Inhibition

The compound's functional groups allow it to interact with various biological molecules, potentially affecting metabolic pathways. Studies have suggested that it may modulate enzyme activity, which is crucial for pharmacological applications. For instance, compounds with similar structures have shown to inhibit key enzymes involved in cancer metabolism.

Cytotoxicity

Cytotoxic effects have been observed in several studies. The compound has been evaluated against various cancer cell lines, demonstrating varying levels of inhibition:

| Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|

| HCT-116 (colon cancer) | 10.0 | Significant inhibition observed |

| MCF-7 (breast cancer) | 11.0 | Moderate cytotoxicity |

| HeLa (cervical cancer) | 9.5 | Strong cytotoxic effects |

These results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, although the exact mechanisms remain to be fully elucidated .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. Its capacity to inhibit bacterial growth was assessed through various assays, revealing promising results against both gram-positive and gram-negative bacteria.

Case Studies and Research Findings

- Cytotoxic Activity Study : A study examining the cytotoxic effects of various derivatives of similar compounds found that those with a methylthio group exhibited enhanced activity against tumor cell lines. The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compound .

- Mechanism of Action : Research into the mechanism of action revealed that compounds similar to this compound could induce G0/G1 phase cell cycle arrest and apoptosis in cancer cells harboring both wild-type and mutant p53. This suggests a potential pathway for therapeutic intervention in cancers resistant to conventional treatments .

- QSAR Analysis : Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to correlate the structural features of the compound with its biological activity. These analyses indicate that specific substituents on the phenyl ring significantly influence cytotoxicity and enzyme inhibition, providing insights for future drug design .

Q & A

Q. What are the recommended synthetic routes for 1-chloro-1-(3-ethyl-5-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

The synthesis of structurally similar ketones, such as 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, involves reacting substituted benzaldehydes with ketones in the presence of a base (e.g., NaOH) in polar solvents like ethanol or methanol under reflux . For this compound, a Friedel-Crafts acylation could be employed, using 3-ethyl-5-(methylthio)benzoyl chloride and chloroacetone. Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Temperature control : Maintain 50–70°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes impurities .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98% by area normalization).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylthio S–CH₃ at δ ~2.5 ppm in ¹H NMR; carbonyl C=O at ~200 ppm in ¹³C NMR).

- HRMS : Verify molecular ion peak ([M+H]⁺) matching the theoretical mass (±2 ppm error) .

- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C–Cl bond ~1.74 Å) using SHELXL for refinement .

Q. What are the critical safety considerations for handling this compound?

- Hazard assessment : Chlorinated ketones may release toxic HCl fumes under decomposition. Methylthio groups pose sulfur-related reactivity risks.

- Protective measures : Use fume hoods, nitrile gloves, and PPE. Store in amber glass vials at 4°C under inert gas (N₂/Ar) .

- Waste disposal : Neutralize with 10% NaOH solution before incineration.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrophilicity indices (ω) and Fukui functions. For example, the carbonyl carbon and chloro-substituted carbon are likely electrophilic hotspots .

- Transition-state modeling : Simulate SN2 pathways (e.g., substitution of Cl⁻ with amines) using Gaussian 16 to identify activation barriers and solvent effects (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case study : Discrepancies in NMR signals for methylthio vs. ethyl groups can arise from dynamic effects (e.g., hindered rotation). Use variable-temperature NMR (VT-NMR) to decouple overlapping peaks.

- Cross-validation : Compare experimental IR (C=O stretch ~1700 cm⁻¹) with computed spectra (e.g., via ORCA) to assign vibrational modes .

Q. How does crystal packing influence the compound’s stability and solubility?

- X-ray crystallography : Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). For example, SHELXL-refined structures show close contacts (<3.5 Å) between Cl and adjacent aromatic rings, reducing solubility in nonpolar solvents .

- Hansen solubility parameters : Calculate δd, δp, δh to predict solubility in DMSO (δ ~26 MPa¹/²) vs. chloroform (δ ~18 MPa¹/²) .

Q. What are the mechanistic pathways for photodegradation under UV exposure?

- Experimental design : Use a UV chamber (λ = 254 nm) to irradiate the compound in methanol/water (1:1). Monitor degradation via LC-MS for intermediates (e.g., sulfoxide formation from methylthio oxidation).

- Radical trapping : Add TEMPO to quench free radicals, confirming if degradation proceeds via homolytic cleavage of C–Cl bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.